1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of bromine, nitro, and pyrrole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the bromination and nitration of phenyl derivatives followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly changing the compound’s characteristics.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2,6-dibromo-4-aminophenyl)-1H-pyrrole-2,5-dione, while substitution of bromine atoms can produce various derivatives with different functional groups.
Scientific Research Applications
1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Shares similar functional groups but lacks the pyrrole ring.
2,6-Dibromo-4-nitrophenol: Contains a phenol group instead of the pyrrole ring.
2,6-Dibromo-4-nitrobenzoic acid: Features a carboxylic acid group in place of the pyrrole ring.
Uniqueness
1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H4Br2N2O4 |
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Molecular Weight |
375.96 g/mol |
IUPAC Name |
1-(2,6-dibromo-4-nitrophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Br2N2O4/c11-6-3-5(14(17)18)4-7(12)10(6)13-8(15)1-2-9(13)16/h1-4H |
InChI Key |
MTDNRRKQQROOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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